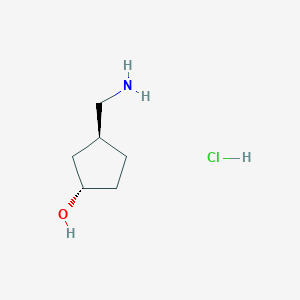

(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride

Description

(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride is a chiral cyclopentanol derivative featuring an aminomethyl (-CH2NH2) substituent at the 3-position of the cyclopentane ring. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Key properties include:

- Molecular Formula: C6H14ClNO (free base: C6H13NO, MW = 115.17; hydrochloride adds HCl) .

- CAS Number: 1007306-62-8 (free base); the hydrochloride form is referenced under CAS 2472560-54-4 for its (1R,3S)-stereoisomer .

- Stereochemistry: The (1S,3S) configuration confers distinct pharmacological and physicochemical properties compared to other stereoisomers.

This compound is of interest in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules, though specific therapeutic applications are less documented compared to its analogs.

Properties

IUPAC Name |

(1S,3S)-3-(aminomethyl)cyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-5-1-2-6(8)3-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWYXXIYJIIPEG-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation and Hetero Diels-Alder Reaction

The initial step oxidizes tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate using copper chloride (CuCl) and 2-ethyl-2-oxazoline under an oxygen atmosphere. This intermediate undergoes an in situ hetero Diels-Alder reaction with cyclopentadiene, forming a bicyclic nitroso compound. Air is preferred as the oxidant due to cost-effectiveness, achieving yields of 85–90%.

Nitrogen-Oxygen Bond Reduction

Selective reduction of the N–O bond is accomplished using zinc powder in acetic acid, which minimizes over-reduction byproducts. Comparative studies show zinc outperforms iron or manganese powders, with a 92% yield and >98% selectivity.

Enzymatic Resolution for Chiral Control

Lipase-mediated kinetic resolution using vinyl acetate achieves enantiomeric excess (ee) >99%. Among tested enzymes (Novozym 435, Lipozyme TL, Lipozyme RM), Lipozyme 40086 demonstrates optimal activity, resolving the racemic mixture into the desired (1S,3S)-enantiomer.

Double Bond Hydrogenation

Palladium on carbon (Pd/C) catalyzes hydrogenation of the cyclopentene double bond under mild conditions (25°C, 1 atm H₂), affording the saturated cyclopentanol derivative in 95% yield.

Deacetylation and Deprotection

Lithium hydroxide in methanol removes the acetyl group (90% yield), followed by tert-butyl carbonate cleavage using HCl generated in situ from acetyl chloride and isopropanol. This one-pot deprotection and hydrochloride formation yields 80% of the final product with 99.5% purity.

Alternative Oxidative Methods Using Urea Peroxide

A competing route avoids copper catalysts by employing urea peroxide and trifluoroacetic anhydride (TFAA) for oxidation. This system mitigates safety risks associated with traditional oxidants while maintaining 88% yield in the nitroso compound formation. The subsequent steps mirror the six-step protocol but with improved process stability during HCl-mediated deprotection.

Comparative Analysis of Catalysts and Conditions

Table 1: Performance of Reducing Agents in N–O Bond Reduction

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the compound, such as converting ketones back to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Amination reagents: Ammonia, primary and secondary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride serves as a chiral building block for synthesizing complex organic molecules. Its chiral nature allows it to be used in asymmetric synthesis, which is crucial for developing enantiomerically pure compounds.

Biology

The compound is utilized in biological research to study enzyme mechanisms and protein-ligand interactions . Its ability to interact with specific molecular targets enables researchers to investigate biochemical pathways and the effects of enzyme inhibition.

Medicine

In medicinal chemistry, (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride is a key intermediate in developing pharmaceuticals targeting neurological and cardiovascular conditions. Its structural characteristics allow it to modulate neurotransmitter systems and influence various therapeutic targets.

Industry

The compound is also employed in the production of fine chemicals and serves as a precursor for various bioactive compounds due to its versatility and reactivity.

(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride exhibits notable biological activity:

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown significant inhibition of cholinesterase at concentrations below 10 μM, highlighting its potential role in managing cholinergic dysfunctions.

Therapeutic Potential

The compound is being explored for therapeutic applications in drug development targeting neurological disorders due to its interaction with neurotransmitter systems. Its structural properties make it a candidate for synthesizing novel pharmaceuticals aimed at treating conditions such as Alzheimer's disease.

Cholinesterase Inhibition Study

A study profiling various chemicals found that (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride exhibited significant inhibition of cholinesterase at concentrations below 10 μM, indicating its potential use in managing cholinergic dysfunctions associated with neurodegenerative diseases.

Drug Development Investigation

In recent investigations into new therapeutic agents for neurodegenerative diseases, this compound was identified as a promising lead due to its favorable binding characteristics with target receptors involved in synaptic transmission.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(1R,3S)-3-Aminocyclopentanol Hydrochloride

- Molecular Formula: C5H12ClNO .

- Key Differences: Lacks the aminomethyl group, featuring a primary amine (-NH2) instead. Used as an intermediate in the synthesis of Bictegravir, an HIV-1 integrase inhibitor . Higher commercial availability (purity ≥95%) and documented industrial use .

(1S,3S)-3-Aminocyclopentan-1-ol Hydrochloride

Cyclohexanol Derivatives

(1S,3S)-3-Amino-cyclohexanol Hydrochloride

- Molecular Formula: C6H14ClNO .

- Key Differences: Larger cyclohexane ring increases steric bulk and alters lipophilicity. Molecular weight: 151.64 g/mol, slightly higher than cyclopentanol analogs.

3-Aminocyclohexanol Hydrochloride

Functional Group Variants

Methyl (1S,3S)-3-Aminocyclopentanecarboxylate Hydrochloride

- Molecular Formula: C7H14ClNO2 .

- Key Differences: Incorporates a methyl ester (-COOCH3) group, enhancing hydrolytic instability.

Structural and Functional Comparison Table

Biological Activity

Overview

(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound possesses both amino and hydroxyl functional groups, which facilitate various interactions at the molecular level, influencing enzymatic and receptor pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.174 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 205.6 ± 13.0 °C at 760 mmHg |

| Flash Point | 78.2 ± 19.8 °C |

| LogP | -0.51 |

The biological activity of (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of target proteins. This compound has been shown to act as an inhibitor or activator in various enzymatic pathways, influencing processes such as neurotransmission and metabolic regulation .

Biological Applications

1. Enzyme Inhibition

Research indicates that (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride can inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential in inhibiting cholinesterase and certain cytochrome P450 enzymes, which are crucial for drug metabolism .

2. Therapeutic Potential

The compound is being explored for its therapeutic applications, particularly in drug development targeting neurological disorders due to its interaction with neurotransmitter systems . Its structural properties make it a candidate for synthesizing novel pharmaceuticals aimed at treating conditions such as Alzheimer's disease.

Case Studies

- Cholinesterase Inhibition : A study profiling various chemicals found that (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride showed significant inhibition of cholinesterase at concentrations below 10 μM, highlighting its potential role in managing cholinergic dysfunctions .

- Drug Development : In a recent investigation into new therapeutic agents for neurodegenerative diseases, (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride was identified as a promising lead compound due to its favorable binding characteristics with target receptors involved in synaptic transmission .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (1R,3R)-3-Aminocyclopentanol | Similar inhibition properties | Different stereochemistry |

| Cyclopentanol | Limited biological activity | Lacks amino group |

| 3-Aminocyclopentanone | Precursor in synthesis | Higher reactivity |

Q & A

Q. Example Reaction Optimization Table :

[Basic] Which analytical techniques are most effective for confirming the structural integrity and purity of (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₆H₁₃NO·HCl, exact mass 137.61) .

- Chiral HPLC : Determine enantiomeric excess (>98%) using a Chiralpak® AD-H column (hexane/isopropanol mobile phase) .

[Advanced] How can researchers resolve contradictions in NMR data when characterizing stereoisomers of aminomethyl-cyclopentanol derivatives?

Methodological Answer:

Contradictions often arise from overlapping signals or solvent effects. Strategies include:

- Variable Temperature NMR : Suppress signal broadening caused by conformational exchange .

- Deuterated Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .

- X-ray Crystallography : Resolve absolute configuration definitively (if single crystals are obtainable) .

[Advanced] What methodologies are recommended for maintaining chiral purity during the synthesis of (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during cyclization .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively hydrolyze undesired enantiomers .

- In-Process Monitoring : Use polarimetry or inline FTIR to track enantiomeric ratios during reactions .

Q. Chiral Purity Assurance Table :

| Method | Purpose | Detection Limit | Reference |

|---|---|---|---|

| Chiral HPLC | Quantify enantiomers | 0.1% ee | |

| Circular Dichroism (CD) | Confirm absolute configuration | 1% ee | |

| Ion-Mobility MS | Separate diastereomers | 0.5% ee |

[Basic] What are the key considerations for handling and storing (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride to prevent degradation?

Methodological Answer:

- Storage Conditions :

- Handling Precautions :

[Advanced] How can computational chemistry models be applied to predict the reactivity and stability of (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride under varying experimental conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility in solvents (e.g., water vs. DMSO) using OPLS-AA force fields .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess thermal stability (e.g., HCl elimination risk at >150°C) .

- pKa Prediction : Use COSMO-RS to estimate protonation states in biological assays (predicted pKa ~9.5 for the amine group) .

[Basic] What are the critical parameters for assessing the solubility and stability of (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride in different solvents?

Methodological Answer:

- Solubility Screening :

- Accelerated Stability Testing :

[Advanced] What strategies can be employed to scale up the synthesis of (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride while maintaining enantiomeric excess above 98%?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.